![molecular formula C9H12O3 B2898873 Methyl 3-acetylbicyclo[1.1.1]pentane-1-carboxylate CAS No. 131515-42-9](/img/structure/B2898873.png)
Methyl 3-acetylbicyclo[1.1.1]pentane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 3-acetylbicyclo[1.1.1]pentane-1-carboxylate” is a chemical compound with the CAS Number: 131515-42-9 . It has a molecular weight of 168.19 and its molecular formula is C9H12O3 . The IUPAC name for this compound is "this compound" .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C9H12O3 . The InChI code for this compound is not provided in the sources .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 168.19 . Its molecular formula is C9H12O3 .Scientific Research Applications
Synthesis and Chemical Reactions
- Methyl 3-acetylbicyclo[1.1.1]pentane-1-carboxylate is used in various synthetic and chemical reactions. For instance, Maas et al. (2004) described the use of Methyl 2-silabicyclo[2.1.0]pentane-1-carboxylate, a similar compound, in photochemical intramolecular cyclopropanation reactions, leading to various cyclopropane derivatives (Maas, Daucher, Maier, & Gettwert, 2004).
Enzyme Catalyzed Reactions
- The compound has been used in enzyme-catalyzed kinetic resolutions. Mamaghani and Alizadehnia (2002) demonstrated the resolution of racemic methyl 3-acetylbicyclo[2.2.1]hept-5-ene-2-carboxylate into enantiomers using pig liver esterase (Mamaghani & Alizadehnia, 2002).
Derivative Synthesis
- Pätzel et al. (2004) developed an efficient synthesis of derivatives of 3-aminobicyclo[1.1.1]pentane-1-carboxylic acid, demonstrating the versatility of such compounds in synthesizing rigid analogues of γ-aminobutyric acid for incorporation into peptides (Pätzel, Sanktjohanser, Doss, Henklein, & Szeimies, 2004).
Photochemical and Thermal Isomerizations
- 1-Acyl-2-cyclopentenes and 5-acylbicyclo[2.1.0]pentanes undergo various photochemical and thermal isomerizations, as studied by Schaffner (1976), highlighting the compound's reactivity under different conditions (Schaffner, 1976).
Applications in Organic Synthesis
- The compound and its derivatives find applications in organic synthesis, as shown by Hughes et al. (2019), who reported a method to synthesize 3-alkylbicyclo[1.1.1]pentan-1-amines directly, indicating its usefulness in pharmaceutical chemistry (Hughes, Scarlata, Chen, Burch, & Gleason, 2019).
Stereoselectivity and Synthesis of Novel Compounds
- The compound's utility in creating novel compounds with specific stereoselective properties is also noteworthy. For instance, the synthesis of novel unsymmetrically bridgehead-substituted phenylselenobicyclo[1.1.1]pentanes by Marinozzi et al. (2004) illustrates its role in creating specialized chemical structures (Marinozzi, Fulco, Rizzo, & Pellicciari, 2004).
Safety and Hazards
The safety information for “Methyl 3-acetylbicyclo[1.1.1]pentane-1-carboxylate” is available in the Material Safety Data Sheet (MSDS) . The hazard statements for this compound include H302, H315, H319, H335 . The precautionary statements include P261, P271, P280, P301, P301, P302, P304, P305, P312, P313, P332, P337, P338, P340, P351, P352 .
properties
IUPAC Name |
methyl 3-acetylbicyclo[1.1.1]pentane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-6(10)8-3-9(4-8,5-8)7(11)12-2/h3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFHWXHQNMAFOMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C12CC(C1)(C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.